6-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid
CAS No.:
Cat. No.: VC16286474
Molecular Formula: C19H21NO4S2
Molecular Weight: 391.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21NO4S2 |
|---|---|
| Molecular Weight | 391.5 g/mol |
| IUPAC Name | 6-[(5Z)-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
| Standard InChI | InChI=1S/C19H21NO4S2/c1-2-12-24-15-9-7-14(8-10-15)13-16-18(23)20(19(25)26-16)11-5-3-4-6-17(21)22/h2,7-10,13H,1,3-6,11-12H2,(H,21,22)/b16-13- |
| Standard InChI Key | UDMJLTUKEOKBAC-SSZFMOIBSA-N |
| Isomeric SMILES | C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O |
| Canonical SMILES | C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Stereochemistry
The compound’s systematic name indicates a 1,3-thiazolidin-3-yl core substituted at position 5 with a 4-(prop-2-en-1-yloxy)benzylidene group and at position 3 with a hexanoic acid chain. The (5Z) designation confirms the Z-configuration of the exocyclic double bond connecting the benzylidene moiety to the thiazolidinone ring . Based on analogous structures (e.g., PubChem CID 1600566 ), the molecular formula is inferred as C₂₁H₂₂N₂O₅S₂, with a molecular weight of approximately 470.54 g/mol.
Structural Comparison to Analogues
The compound shares close structural similarity to:
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6-{(5Z)-5-[1-(4-fluorobenzyl)-2-oxoindol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid (PubChem CID 1600566 ), which substitutes the benzylidene group with a fluorobenzyl-indole system.
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[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid (CAS 82159-06-6 ), featuring a shorter acetic acid side chain.
The prop-2-en-1-yloxy (allyloxy) group in the target compound introduces potential reactivity due to the allylic double bond, which may influence metabolic stability or intermolecular interactions .
Synthesis and Derivative Development
Proposed Synthetic Route
Thiazolidinone derivatives are typically synthesized via Knoevenagel condensation between a thiazolidinone precursor and an aromatic aldehyde. For this compound:
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4-(Prop-2-en-1-yloxy)benzaldehyde is prepared by alkylation of 4-hydroxybenzaldehyde with allyl bromide.
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Condensation with 2-thioxo-1,3-thiazolidin-4-one under basic conditions forms the benzylidene-thiazolidinone scaffold .
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N-alkylation with 6-bromohexanoic acid introduces the carboxylic acid side chain .
Key Reaction Parameters
Physicochemical Properties
Predicted Properties
Using data from analogues (e.g., PubChem CID 1600566 ):
| Property | Value |
|---|---|
| Molecular Weight | 470.54 g/mol |
| LogP | 3.2 (estimated) |
| Hydrogen Bond Donors | 2 (carboxylic acid, thione) |
| Hydrogen Bond Acceptors | 7 (ketone, thione, ether, carboxylic acid) |
| Rotatable Bonds | 10 |
Spectral Characteristics
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IR: Strong absorption at ~1700 cm⁻¹ (C=O), ~1250 cm⁻¹ (C=S) .
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NMR (¹H): Key signals include δ 6.8–7.4 ppm (aromatic protons), δ 5.2–5.9 ppm (allylic CH₂), and δ 12.1 ppm (carboxylic acid proton) .
Biological Activity and Mechanisms
Hypothesized Pharmacological Effects
Thiazolidinones are renowned for diverse bioactivities:
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Antimicrobial: The thione group may chelate metal ions essential for microbial enzymes .
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Anti-inflammatory: Inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) pathways, as seen in analogues .
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Anticancer: Pro-apoptotic effects via reactive oxygen species (ROS) generation .
Structure-Activity Relationships (SAR)
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